molecular formula C10H13NO4S B081730 propan-2-yl 2-sulfamoylbenzoate CAS No. 14065-41-9

propan-2-yl 2-sulfamoylbenzoate

Cat. No.: B081730
CAS No.: 14065-41-9
M. Wt: 243.28 g/mol
InChI Key: UADGDKCDJALXDM-UHFFFAOYSA-N
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Description

propan-2-yl 2-sulfamoylbenzoate: is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a benzoic acid moiety esterified with an isopropyl group and a sulfamoyl group attached to the ortho position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-sulfamoylbenzoate typically involves the esterification of benzoic acid derivatives. One common method is the nucleophilic substitution of benzoyl chloride with an aryloxy- or alkoxy-component under mild conditions, resulting in high yields of the target ester . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: propan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

propan-2-yl 2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the formulation of various industrial products, including preservatives and plasticizers.

Mechanism of Action

The mechanism of action of propan-2-yl 2-sulfamoylbenzoate involves its interaction with biological membranes and enzymes. The ester group allows the compound to permeate cell membranes, while the sulfamoyl group can interact with specific enzymes, inhibiting their activity. This dual action contributes to its antimicrobial properties by disrupting cellular processes in microorganisms .

Comparison with Similar Compounds

    Benzoic Acid Esters: Such as methyl benzoate and ethyl benzoate.

    Sulfamoyl Benzoic Acid Derivatives: Such as sulfamoyl benzoic acid and its various esters.

Uniqueness: propan-2-yl 2-sulfamoylbenzoate is unique due to the combination of the sulfamoyl group and the isopropyl ester, which imparts distinct chemical and biological properties. This combination enhances its solubility, stability, and biological activity compared to other benzoic acid esters and sulfamoyl derivatives.

Properties

CAS No.

14065-41-9

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

propan-2-yl 2-sulfamoylbenzoate

InChI

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-5-3-4-6-9(8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14)

InChI Key

UADGDKCDJALXDM-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1S(=O)(=O)N

14065-41-9

Origin of Product

United States

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